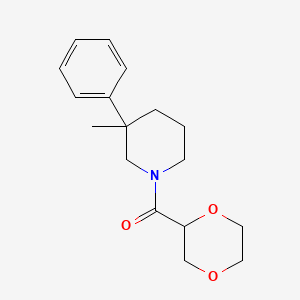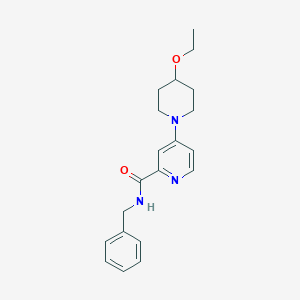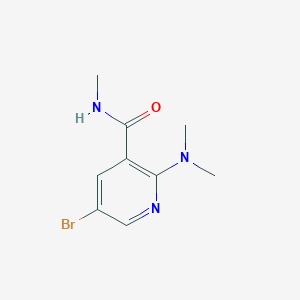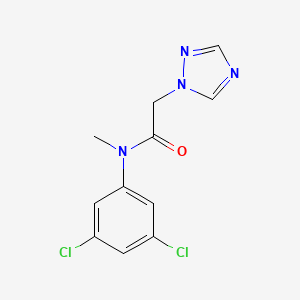![molecular formula C14H18F2N2O2 B7596360 N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7596360.png)
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide is a chemical compound with the molecular formula C15H19F2N2O. It is commonly known as DF-MPJC or DF4. DF-MPJC is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
DF-MPJC acts as a selective inhibitor of N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide enzymes. This compound enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. DF-MPJC binds to the catalytic domain of this compound enzymes, preventing their activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DF-MPJC has also been shown to reduce inflammation and oxidative stress in neuronal cells, suggesting its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MPJC has several advantages as a research tool. It is a potent and selective inhibitor of N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide enzymes, making it a valuable tool for studying the role of this compound in various cellular processes. However, DF-MPJC also has some limitations. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood.
Orientations Futures
There are several future directions for research on DF-MPJC. One area of research is the development of more potent and selective N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of DF-MPJC in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects and potential toxicity of DF-MPJC.
Méthodes De Synthèse
DF-MPJC can be synthesized using a multistep process involving the reaction of 2,4-difluorophenylacetonitrile with 2-methylmorpholine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure DF-MPJC.
Applications De Recherche Scientifique
DF-MPJC has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, particularly in the treatment of breast cancer. DF-MPJC has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-10-9-18(6-7-20-10)14(19)17-5-4-11-2-3-12(15)8-13(11)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTDYEHPJDWJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NCCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)


![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)

![[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7596345.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7596352.png)

![[2-(3-Fluorophenyl)cyclopropyl]-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7596366.png)